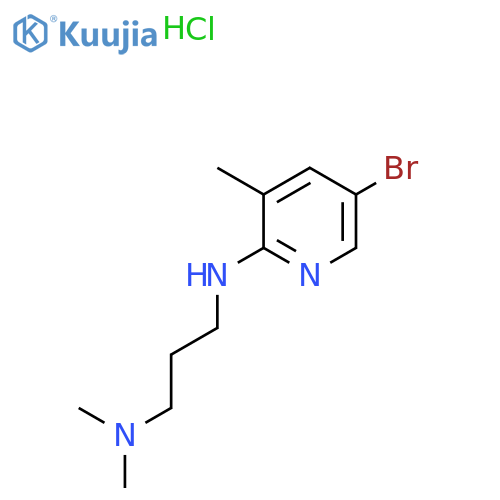Cas no 1220017-52-6 (N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)

1220017-52-6 structure
商品名:N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
CAS番号:1220017-52-6
MF:C11H19BrClN3
メガワット:308.645660638809
CID:4687714
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
- {3-[(5-bromo-3-methylpyridin-2-yl)amino]propyl}dimethylamine hydrochloride
-
- インチ: 1S/C11H18BrN3.ClH/c1-9-7-10(12)8-14-11(9)13-5-4-6-15(2)3;/h7-8H,4-6H2,1-3H3,(H,13,14);1H
- InChIKey: RYGSEKDZYCZBMC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C)=C1)NCCCN(C)C.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 175
- トポロジー分子極性表面積: 28.2
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 053260-2.500g |
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride |
1220017-52-6 | 2.500g |
$720.00 | 2021-06-27 | ||
| Matrix Scientific | 053260-500mg |
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride |
1220017-52-6 | 500mg |
$237.00 | 2021-06-27 | ||
| TRC | N045690-125mg |
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride |
1220017-52-6 | 125mg |
$ 230.00 | 2022-06-03 | ||
| TRC | N045690-250mg |
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride |
1220017-52-6 | 250mg |
$ 375.00 | 2022-06-03 |
N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
1220017-52-6 (N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride) 関連製品
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
